N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-amino-2-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its use in developing new pharmaceuticals with anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide is unique due to its combination of an amino group, a hydroxy group, and a sulfonamide group attached to the thiophene ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development .
Properties
CAS No. |
38880-73-8 |
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Molecular Formula |
C10H10N2O3S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S2/c11-7-3-4-8(9(13)6-7)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H,11H2 |
InChI Key |
KMPZQBMGHINZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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